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molecular formula C11H17NO B8570164 2,4Dimethyl-3-acetyl-5-isopropyl pyrrole

2,4Dimethyl-3-acetyl-5-isopropyl pyrrole

Cat. No. B8570164
M. Wt: 179.26 g/mol
InChI Key: UJWCMBRFXYGICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04070366

Procedure details

Aqueous hydriodic acid (10 ml) and 2 ml of 50% hypophosphorous acid were cooled and stirred while 10 ml of acetic anhydride was slowly added. 2,4-Dimethyl-3-acetyl-pyrrole (548 mg) was dissolved in the solution, 0.6 ml of acetone added, and the mixture was stirred for 1/2 hr. by which time a yellow precipitate had formed and redissolved and the solution had turned yellow; the final temperature was 37° C. It was poured into 100 ml of water and 30 ml of ammonium hydroxide kept at 20° C. The nearly colourless product separated as plates (662 mg, 92%). At 138° C. these changed to cubes which either melted at 165° C. or turned to irregular needles, m.p. 171°-173° C. For analysis, it was recrystallized from aqueous ethanol as colourless plates, m.p. 165.5° C. or 171.5°-173° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
548 mg
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
I.[PH2](O)=O.C(OC(=O)C)(=O)C.[CH3:12][C:13]1[NH:14][CH:15]=[C:16]([CH3:21])[C:17]=1[C:18](=[O:20])[CH3:19].[OH-].[NH4+].[CH3:24][C:25]([CH3:27])=O>O>[CH3:12][C:13]1[NH:14][C:15]([CH:25]([CH3:27])[CH3:24])=[C:16]([CH3:21])[C:17]=1[C:18](=[O:20])[CH3:19] |f:4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
I
Name
Quantity
2 mL
Type
reactant
Smiles
[PH2](=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
548 mg
Type
reactant
Smiles
CC=1NC=C(C1C(C)=O)C
Name
Quantity
0.6 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1/2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
by which time a yellow precipitate had formed
DISSOLUTION
Type
DISSOLUTION
Details
redissolved
CUSTOM
Type
CUSTOM
Details
was 37° C
CUSTOM
Type
CUSTOM
Details
kept at 20° C
CUSTOM
Type
CUSTOM
Details
The nearly colourless product separated as plates (662 mg, 92%)
CUSTOM
Type
CUSTOM
Details
At 138° C.
CUSTOM
Type
CUSTOM
Details
For analysis, it was recrystallized from aqueous ethanol as colourless plates, m.p. 165.5° C. or 171.5°-173° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
CC=1NC(=C(C1C(C)=O)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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